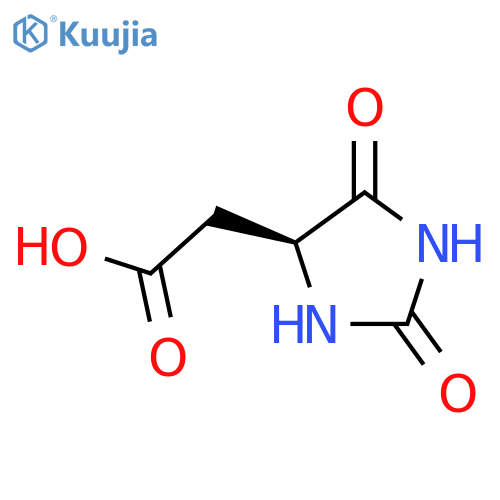

Cas no 26184-53-2 (2-(4S)-2,5-dioxoimidazolidin-4-ylacetic acid)

2-(4S)-2,5-dioxoimidazolidin-4-ylacetic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-(2,5-Dioxoimidazolidin-4-yl)acetic acid

- 2-(4S)-2,5-dioxoimidazolidin-4-ylacetic acid

-

2-(4S)-2,5-dioxoimidazolidin-4-ylacetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-117945-0.25g |

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid |

26184-53-2 | 95% | 0.25g |

$61.0 | 2023-06-08 | |

| Enamine | EN300-117945-5.0g |

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid |

26184-53-2 | 95% | 5g |

$493.0 | 2023-06-08 | |

| TRC | S505288-500mg |

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid |

26184-53-2 | 500mg |

$ 1240.00 | 2022-06-03 | ||

| TRC | S505288-100mg |

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid |

26184-53-2 | 100mg |

45.00 | 2021-07-18 | ||

| Enamine | EN300-117945-250mg |

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid |

26184-53-2 | 95.0% | 250mg |

$61.0 | 2023-10-03 | |

| 1PlusChem | 1P01A32Q-250mg |

2-[(4S)-2,5-Dioxoimidazolidin-4-yl]acetic acid |

26184-53-2 | 97% | 250mg |

$53.00 | 2025-03-04 | |

| A2B Chem LLC | AV49362-5g |

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid |

26184-53-2 | 95% | 5g |

$343.00 | 2024-04-20 | |

| 1PlusChem | 1P01A32Q-5g |

2-[(4S)-2,5-Dioxoimidazolidin-4-yl]acetic acid |

26184-53-2 | 97% | 5g |

$432.00 | 2025-03-04 | |

| A2B Chem LLC | AV49362-10g |

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid |

26184-53-2 | 95% | 10g |

$511.00 | 2024-04-20 | |

| A2B Chem LLC | AV49362-2.5g |

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid |

26184-53-2 | 95% | 2.5g |

$231.00 | 2024-04-20 |

2-(4S)-2,5-dioxoimidazolidin-4-ylacetic acid 関連文献

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

2-(4S)-2,5-dioxoimidazolidin-4-ylacetic acidに関する追加情報

(S)-2-(2,5-Dioxoimidazolidin-4-yl)acetic Acid: A Comprehensive Overview

(S)-2-(2,5-Dioxoimidazolidin-4-yl)acetic acid, also known by its CAS number CAS No. 26184-53-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug development. The molecule consists of an imidazolidine ring system, which is a five-membered ring containing two nitrogen atoms and two oxygen atoms in the form of ketones. The (S) designation refers to the stereochemistry of the compound, indicating that the chiral center is in the S configuration.

The synthesis of (S)-2-(2,5-Dioxoimidazolidin-4-yl)acetic acid involves a series of well-established organic reactions. The imidazolidine ring can be formed through cyclization reactions, often involving amino acids or related compounds. The presence of the acetic acid group attached to the imidazolidine ring adds to the compound's versatility, as it can participate in various biochemical interactions. Recent studies have highlighted the importance of stereochemistry in determining the biological activity of such compounds, making the (S) configuration particularly relevant.

One of the most promising aspects of CAS No. 26184-53-2 is its potential as a lead compound in drug discovery. The imidazolidine moiety is known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. Researchers have recently explored the ability of this compound to modulate cellular signaling pathways, which could have implications for treating conditions such as cancer and neurodegenerative diseases.

In addition to its pharmacological applications, (S)-2-(2,5-Dioxoimidazolidin-4-yl)acetic acid has been studied for its role in chemical synthesis and catalysis. The compound's ability to act as a chiral auxiliary has been a focus of recent investigations, with findings suggesting that it could improve the efficiency and selectivity of asymmetric synthesis processes. This has significant implications for the production of enantiomerically pure compounds, which are crucial in pharmaceutical manufacturing.

The latest research on this compound has also delved into its interactions with biological systems at the molecular level. Advanced computational methods have been employed to model the binding interactions between CAS No. 26184-53-2 and various protein targets. These studies have provided valuable insights into the compound's mechanism of action and have guided further experimental work aimed at optimizing its therapeutic potential.

In conclusion, (S)-2-(2,5-Dioxoimidazolidin-4-yl)acetic acid (CAS No. 26184-53-2) is a multifaceted compound with a wealth of potential applications in both academic research and industrial settings. Its unique structure, coupled with recent advancements in understanding its biological and chemical properties, positions it as a valuable tool in the development of novel therapeutics and synthetic methodologies.

26184-53-2 (2-(4S)-2,5-dioxoimidazolidin-4-ylacetic acid) Related Products

- 2172503-98-7(1-(pyridin-4-yl)ethane-1-sulfonyl fluoride)

- 2680799-90-8(3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)

- 1428862-32-1(Suvn-D4010)

- 1378830-30-8(3-(chloromethyl)-4-fluorobenzoic acid)

- 2171180-57-5((2S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidine-2-carboxylic acid)

- 2035006-89-2((2E)-N-({[2,4'-bipyridine]-3-yl}methyl)-3-(furan-2-yl)prop-2-enamide)

- 1806808-71-8(4-Amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine)

- 2228877-74-3(2-fluoro-1-2-(methylsulfanyl)phenylethan-1-ol)

- 1042514-06-6(6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine)

- 1597054-18-6(1-(2-butoxyethoxy)-1-(iodomethyl)cyclohexane)